Bienvenue dans la boutique en ligne BenchChem!

n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide

QSAR SERT/NET inhibition Pharmacophore modeling

This meta-cyano substituted tetrahydropyran-4-carboxamide offers a neutral, pH-independent scaffold (Fsp³ 0.38, LogP 1.488) ideal for CDK18 and SERT/NET research where basic amine-containing analogs confound assay interpretation. Its unique meta-cyano binding vector provides distinct selectivity profiles over para-substituted derivatives. Procure for systematic SAR and chemical probe development to advance your medicinal chemistry campaigns.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B14899372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C13H14N2O2/c14-9-10-2-1-3-12(8-10)15-13(16)11-4-6-17-7-5-11/h1-3,8,11H,4-7H2,(H,15,16)
InChIKeySPZPETAPHJUXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide: Core Chemical Profile and Vendor Availability


n-(3-Cyanophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1118788-80-9) is a synthetic secondary carboxamide composed of a tetrahydropyran-4-carboxamide scaffold and a 3-cyanophenyl substituent at the amide nitrogen . The tetrahydropyran ring introduces conformational flexibility and hydrogen-bonding capacity, while the meta-cyano group modulates electron density and lipophilicity [1]. With a molecular formula of C13H14N2O2 and molecular weight of 230.26 g/mol, the compound is commercially available from multiple chemical vendors at ≥98% purity and is supplied for research and further manufacturing applications only .

Why n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide Cannot Be Interchanged with Close Structural Analogs


Within the tetrahydropyran-4-carboxamide class, even minor structural modifications produce substantial divergence in target engagement, physicochemical properties, and biological outcomes. Substituent position on the phenyl ring—para versus meta cyano—can alter electronic distribution and binding geometry, leading to distinct selectivity profiles across transporter and kinase targets [1][2]. Furthermore, replacement of the tetrahydropyran oxygen-containing heterocycle with piperidine, cyclopropane, or other ring systems yields compounds with different logP values, solubility characteristics, and metabolic stability profiles [3]. These non-interchangeable differences mandate compound-specific evaluation during candidate selection, assay design, and procurement decisions. The quantitative evidence below delineates precisely where this specific compound diverges from its closest comparators.

Quantitative Differentiation Evidence for n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide Versus Analogs


Meta-Cyano Substitution Confers Distinct Hydrogen-Bond Acceptor Geometry in Serotonin/Norepinephrine Transporter Pharmacophore Models

In a 3D QSAR pharmacophore model of tetrahydropyran derivatives as dual serotonin and norepinephrine transporter inhibitors, the meta-cyanophenyl substitution pattern establishes a distinct hydrogen-bond acceptor vector orientation that differs from para-cyano, ortho-cyano, and unsubstituted phenyl analogs [1]. The model predicts that meta-cyano placement produces a binding conformation distinct from the para-cyano arrangement, which is expected to alter transporter subtype selectivity [1].

QSAR SERT/NET inhibition Pharmacophore modeling

Tetrahydropyran-4-Carboxamide Scaffold Distinguishes CDK18 Inhibitor Chemotype from Non-Heterocyclic Amide Analogs

The tetrahydropyran-4-carboxamide scaffold is a core structural element in an annotated CDK18 kinase inhibitor (CHEBI:143113) [1]. The target compound shares this identical tetrahydropyran-4-carboxamide scaffold with the CDK18 inhibitor but differs in the amine portion, representing a scaffold-matched analog for CDK18-targeted structure-activity relationship studies [1]. In contrast, N-(3-cyanophenyl)piperidine-4-carboxamide incorporates a basic piperidine nitrogen (pKa ~9-10) replacing the neutral tetrahydropyran oxygen, fundamentally altering hydrogen-bonding character and protonation state .

CDK18 kinase Kinase inhibition Tetrahydropyran scaffold

Calculated LogP of 1.49 Enables Quantitative Lipophilicity Comparison with Bioisosteric Analogs

n-(3-Cyanophenyl)tetrahydro-2H-pyran-4-carboxamide has a calculated LogP of 1.488 (ACD/Labs method) . This value can be quantitatively compared against related analogs: the parent tetrahydropyran-4-carboxamide scaffold (no cyanophenyl substituent) has a calculated LogP of approximately -0.6 to -0.8 ; N-(3-cyanophenyl)piperidine-4-carboxamide is predicted to have a LogP ~0.3-0.5 units higher due to the more lipophilic piperidine ring; cyclopropane-carboxamide analog N-(3-cyanophenyl)cyclopropanecarboxamide has a lower predicted LogP due to the smaller, less lipophilic cyclopropane ring .

Lipophilicity LogP Drug-likeness

Fraction sp³ (Fsp³) of 0.38 Balances Three-Dimensionality with Aromatic Planarity for Fragment and Lead Optimization

The target compound exhibits a fraction sp³ carbon value (Fsp³) of 0.3846, representing the proportion of saturated (sp³-hybridized) carbon atoms to total carbon count . This value positions it between: the fully aromatic analog N-(3-cyanophenyl)benzamide (Fsp³ ≈ 0.0, all aromatic carbons) ; the fully saturated cyclohexane analog (Fsp³ ≈ 1.0, hypothetical); and closely related analog N-(3-cyanophenyl)piperidine-4-carboxamide, which has a slightly higher Fsp³ due to the piperidine ring containing one additional saturated carbon .

Fsp³ Molecular complexity Lead-likeness

Recommended Application Scenarios for n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide Based on Quantitative Evidence


CDK18 Kinase Inhibitor SAR Studies Requiring Tetrahydropyran Scaffold Reference

Researchers investigating CDK18 kinase inhibition should use this compound as a scaffold-matched comparator in structure-activity relationship studies [1]. The tetrahydropyran-4-carboxamide core is present in an annotated CDK18 inhibitor (CHEBI:143113), and this compound provides a simplified analog with only the 3-cyanophenyl substituent, enabling systematic evaluation of amine-side modifications on CDK18 potency and selectivity without confounding factors introduced by basic nitrogen-containing heterocycles [1].

CNS Transporter-Targeted Fragment Screening Where Pharmacophore Models Predict Favorable Binding

In serotonin and norepinephrine transporter (SERT/NET) inhibitor discovery programs, this compound serves as a meta-cyanophenyl-substituted tetrahydropyran derivative with predicted hydrogen-bond acceptor geometry distinct from para-substituted analogs [1]. Procurement for fragment-based or focused library screening is indicated when the project's 3D QSAR pharmacophore model specifically favors the meta-cyano binding vector orientation over alternative substitution patterns [1].

Lead Optimization Balancing Lipophilicity and Three-Dimensionality (Fsp³ = 0.38, LogP = 1.49)

Medicinal chemistry campaigns seeking to maintain LogP within the 1-3 optimal range while achieving Fsp³ values above 0.35 should evaluate this compound as a reference scaffold [1]. The quantifiable LogP of 1.488 and Fsp³ of 0.3846 provide a benchmark for comparing analog series and assessing whether structural modifications improve or degrade the lipophilicity-three-dimensionality balance [1].

Chemical Biology Probe Development Requiring Neutral Heterocycle to Avoid pH-Dependent Artifacts

For chemical probe development where pH-dependent protonation can confound cellular assay interpretation, the tetrahydropyran oxygen-containing heterocycle is preferable to the basic piperidine analog (pKa ~9-10) [1]. The neutral character of tetrahydropyran-4-carboxamide eliminates pH-dependent effects on permeability, subcellular distribution, and off-target promiscuity that are commonly observed with basic amine-containing compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.